6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Overview
Description
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a synthetic organic compound that features a pyridine ring substituted with an azetidine ring containing a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring, often using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the azetidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluoromethylating agents, boronic acids for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in oncology as a selective estrogen receptor degrader.
Polymer Chemistry: The azetidine ring can be used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biological Studies: The compound’s interactions with biological targets make it useful in studying receptor-ligand interactions and drug-receptor binding mechanisms.
Mechanism of Action
The mechanism of action of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor degrader, it binds to the estrogen receptor and promotes its degradation, thereby inhibiting estrogen signaling pathways . This mechanism is particularly relevant in the treatment of estrogen receptor-positive breast cancer.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-Fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine: This compound is structurally similar and also acts as a selective estrogen receptor degrader.
Azetidine Derivatives: Other azetidine-containing compounds are used in polymer chemistry and medicinal chemistry.
Uniqueness
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluoromethyl group enhances its metabolic stability and binding affinity to target receptors, making it a valuable compound in drug development.
Properties
IUPAC Name |
6-[3-(fluoromethyl)azetidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-3-7-5-13(6-7)9-2-1-8(11)4-12-9/h1-2,4,7H,3,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVWCKXDBYPKAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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